molecular formula C22H18ClNO4S B8233649 (2S)-3-(5-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

(2S)-3-(5-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

Cat. No.: B8233649
M. Wt: 427.9 g/mol
InChI Key: PFKCQTDHGFPRNP-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-(5-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is a synthetic organic compound that belongs to the class of amino acids It features a thiophene ring substituted with a chlorine atom and a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-(5-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chlorothiophene-2-carboxylic acid and (S)-2-amino-3-(9H-fluoren-9-ylmethoxycarbonyl)propanoic acid.

    Coupling Reaction: The carboxylic acid group of 5-chlorothiophene-2-carboxylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). This activated intermediate is then reacted with the amino group of (S)-2-amino-3-(9H-fluoren-9-ylmethoxycarbonyl)propanoic acid to form the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification methods can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The thiophene ring in the compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used for oxidation reactions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for reduction reactions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Replacement of the chlorine atom with other functional groups.

Scientific Research Applications

(2S)-3-(5-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid has several scientific research applications:

    Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and peptidomimetics due to its Fmoc-protected amino group.

    Medicinal Chemistry: It serves as a precursor for the development of novel therapeutic agents, particularly in the design of enzyme inhibitors and receptor antagonists.

    Biological Studies: The compound is employed in studies involving protein-ligand interactions and structure-activity relationship (SAR) analysis.

    Industrial Applications: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2S)-3-(5-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets. The Fmoc-protected amino group allows for selective deprotection and subsequent coupling reactions in peptide synthesis. The thiophene ring and chlorine atom contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (S)-2-amino-3-(9H-fluoren-9-ylmethoxycarbonyl)propanoic acid: A precursor in the synthesis of the target compound.

    5-chlorothiophene-2-carboxylic acid: Another precursor used in the synthesis.

    Fmoc-protected amino acids: A class of compounds used in peptide synthesis.

Uniqueness: (2S)-3-(5-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is unique due to the presence of both the Fmoc-protected amino group and the chlorothiophene moiety. This combination imparts specific chemical properties and reactivity, making it a valuable building block in synthetic chemistry and medicinal research.

Properties

IUPAC Name

(2S)-3-(5-chlorothiophen-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO4S/c23-20-10-9-13(29-20)11-19(21(25)26)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18-19H,11-12H2,(H,24,27)(H,25,26)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKCQTDHGFPRNP-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(S4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(S4)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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